Product packaging for SRTCX1003(Cat. No.:CAS No. 1203480-86-7)

SRTCX1003

Cat. No.: B611001
CAS No.: 1203480-86-7
M. Wt: 449.53
InChI Key: BXSJTHFUADFIKS-UHFFFAOYSA-N
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Description

Contextualization of Sirtuin Modulators within Modern Chemical Biology Research

Sirtuin modulators represent a significant area of investigation in modern chemical biology due to the diverse and crucial roles of sirtuin enzymes in cellular physiology and disease. mdpi.commdpi.comd-nb.infofrontiersin.orgmdpi.com The ability to chemically influence the activity of these enzymes offers potential therapeutic avenues for a range of conditions. mdpi.commdpi.comd-nb.infofrontiersin.orgnih.gov

Overview of Sirtuin Family Enzymes and Their Biological Roles

The sirtuin family comprises seven conserved enzymes in mammals, designated SIRT1 through SIRT7. mdpi.comd-nb.infofrontiersin.orggenominfo.org These proteins are characterized by their dependence on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) for their enzymatic activity. mdpi.comd-nb.infofrontiersin.orgnih.gov While initially recognized as class III histone deacetylases, sirtuins exhibit a broader range of enzymatic functions, including deacetylation and ADP-ribosylation, acting on both histone and non-histone protein substrates. d-nb.infofrontiersin.orgmdpi.comdcchemicals.comacs.orgmdpi.com

Sirtuins are involved in a multitude of biological processes essential for maintaining cellular homeostasis. mdpi.comd-nb.infofrontiersin.orggenominfo.orgmdpi.comfrontiersin.org These roles include the regulation of gene expression, cellular metabolism, DNA repair, stress response, cell survival, proliferation, apoptosis, and aging. mdpi.comd-nb.infofrontiersin.orgmdpi.commdpi.comfrontiersin.org Specific sirtuin isoforms have distinct subcellular localizations and substrate specificities, contributing to their varied functions. For instance, SIRT1, SIRT6, and SIRT7 are primarily nuclear, while SIRT2 is mainly cytoplasmic, and SIRT3, SIRT4, and SIRT5 are predominantly mitochondrial. frontiersin.org Their involvement in diverse pathways highlights their significance in health and disease, including cancer, neurodegeneration, metabolic disorders, and inflammatory conditions. mdpi.commdpi.comd-nb.infofrontiersin.orggenominfo.orgmdpi.comfrontiersin.orgnih.gov

Rationale for Investigating Small Molecule Modulators of Sirtuins

The extensive involvement of sirtuins in critical biological processes and their implication in various pathologies provide a strong rationale for investigating small molecule modulators. mdpi.commdpi.comd-nb.infofrontiersin.orgnih.gov Modulating sirtuin activity with small molecules offers a pharmacological approach to influence these pathways, potentially leading to therapeutic interventions. mdpi.commdpi.comd-nb.infofrontiersin.orgnih.gov The development of both sirtuin activators and inhibitors is pursued, depending on whether increased or decreased sirtuin activity is desired for a particular therapeutic outcome. mdpi.commdpi.comfrontiersin.orgnih.gov

Historical Development of SIRT1 Activators (STACs)

Given the prominent role of SIRT1 in numerous biological functions and its association with age-related diseases, it has been a primary target for the development of small molecule activators. d-nb.infogenominfo.orgnih.govnih.govrsc.org These compounds, known as Sirtuin Activating Compounds (STACs), aim to enhance the deacetylase activity of SIRT1. mdpi.comnih.govrsc.orgplos.orgnih.gov

Key Discoveries and Methodological Advancements in SIRT1 Activation

Early research into SIRT1 activation was significantly influenced by the discovery that resveratrol (B1683913), a natural polyphenol, could activate SIRT1. nih.govacs.orgresearchgate.net This finding, reported in 2003, spurred considerable interest in identifying and developing STACs. nih.govacs.org Initial high-throughput screening efforts often utilized in vitro enzymatic assays employing fluorophore-tagged peptide substrates. nih.govacs.orgebi.ac.ukoup.com

However, the mechanism of activation by early STACs like resveratrol was subject to debate, with some studies suggesting that the observed activation was dependent on the presence of the fluorophore tag on the substrate. frontiersin.orgnih.govacs.orgoup.com This led to further research to understand the molecular basis of SIRT1 activation and to develop STACs with improved potency and potentially different mechanisms of action. mdpi.comfrontiersin.orgnih.govnih.govacs.orgoup.com Methodological advancements, including biophysical and structural approaches, have contributed to a better understanding of how STACs interact with SIRT1 and its substrates. mdpi.comnih.govacs.orgebi.ac.ukoup.com

Emergence of SRTCX1003 within the Landscape of SIRT1 Activator Research

Within the ongoing efforts to discover and characterize synthetic small molecule SIRT1 activators, this compound emerged as a compound of interest. dcchemicals.comprobechem.commolnova.comdcchemicals.commedkoo.comhodoodo.com It is identified as a small molecule activator of SIRT1, falling under the category of STACs. dcchemicals.comprobechem.commolnova.comdcchemicals.commedkoo.comhodoodo.com Its investigation is part of the broader research landscape focused on identifying potent and specific modulators of sirtuin activity for potential therapeutic applications. mdpi.commdpi.comd-nb.infofrontiersin.orgnih.gov

Fundamental Research Questions Driving the Investigation of this compound

The investigation of this compound is driven by fundamental research questions aimed at characterizing its properties and potential utility as a SIRT1 activator. Key questions include:

  • What is the potency of this compound in activating SIRT1 enzyme activity? dcchemicals.comprobechem.commolnova.comdcchemicals.com
  • How does this compound affect the deacetylation of specific cellular substrates of SIRT1, such as p65? dcchemicals.comprobechem.commolnova.comdcchemicals.commedchemexpress.comnih.govnih.gov
  • What are the cellular effects of this compound treatment, particularly in pathways known to be regulated by SIRT1, such as inflammatory responses? plos.orgmolnova.commedkoo.commedchemexpress.comnih.govnih.govscispace.comscience.govmedchemexpress.comscience.govacs.orgresearchgate.netscience.govresearchgate.netekb.egresearchgate.net
  • Does this compound demonstrate activity in in vivo models relevant to conditions where SIRT1 activation is hypothesized to be beneficial? plos.orgmolnova.commedchemexpress.comnih.govnih.govscispace.comscience.govscience.govacs.orgresearchgate.netscience.govresearchgate.netekb.egresearchgate.net
  • How does the activity of this compound compare to other known SIRT1 activators? nih.gov
  • These questions guide the experimental studies designed to elucidate the biochemical and cellular effects of this compound and to assess its potential as a probe or a lead compound for further development.

    Properties

    CAS No.

    1203480-86-7

    Molecular Formula

    C23H23N5O3S

    Molecular Weight

    449.53

    IUPAC Name

    2-{2-[2-(morpholin-4-yl)ethoxy]phenyl}-N-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole-4-carboxamide

    InChI

    InChI=1S/C23H23N5O3S/c29-22(27-23-24-8-15-32-23)17-5-3-6-18-20(17)26-21(25-18)16-4-1-2-7-19(16)31-14-11-28-9-12-30-13-10-28/h1-8,15H,9-14H2,(H,25,26)(H,24,27,29)

    InChI Key

    BXSJTHFUADFIKS-UHFFFAOYSA-N

    SMILES

    O=C(C1=C2N=C(C3=CC=CC=C3OCCN4CCOCC4)NC2=CC=C1)NC5=NC=CS5

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    SRTCX1003;  SRTCX 1003;  SRTCX-1003.

    Origin of Product

    United States

    Synthetic Methodologies and Chemical Design for Srtcx1003

    Retrosynthetic Analysis and Strategic Disconnections for SRTCX1003

    A retrosynthetic analysis of this compound would involve mentally breaking down the molecule into simpler, readily available starting materials through a series of hypothetical bond disconnections. Potential strategic disconnections could include:

    Disconnection of the amide bond: This would lead to the benzimidazole-7-carboxylic acid moiety and the 2-aminothiazole (B372263) fragment. The formation of the amide bond is a common transformation in organic synthesis, typically achieved through coupling reactions between a carboxylic acid and an amine.

    Disconnection of the bond connecting the phenyl group to the benzimidazole (B57391) core: This suggests the formation of the 2-phenylbenzimidazole (B57529) system. Benzimidazoles are often synthesized through the condensation of a 1,2-diaminobenzene derivative with a carboxylic acid or its equivalent, or via cyclization reactions.

    Disconnection of the ether linkage in the morpholinoethoxy group: This could involve coupling a phenolic precursor with a morpholino-containing alkyl halide or equivalent.

    Disconnection within the morpholine (B109124) ring: While less likely as a primary disconnection for readily available precursors, in a total synthesis from very simple starting materials, the construction of the morpholine ring would be a key step.

    These disconnections highlight potential synthetic targets, such as a substituted 1,2-diaminobenzene, a substituted benzoic acid or aldehyde to form the benzimidazole, 2-aminothiazole, a substituted phenol, and a morpholine derivative. The order and feasibility of these disconnections guide the planning of forward synthetic routes.

    Exploration of Alternative Synthetic Routes for this compound and its Precursors

    Exploring alternative synthetic routes is a standard practice in chemical synthesis to identify more efficient, cost-effective, or environmentally friendly pathways. For this compound, alternative routes might involve different strategies for assembling the core structure or introducing the substituents. For instance, the order of introducing the phenyl and carboxamide groups onto the benzimidazole could be varied. Different methods for forming the benzimidazole ring or the amide bond could also be explored.

    Synthetic strategies can broadly be classified as convergent or divergent.

    Divergent Synthesis: This approach starts from a single precursor and builds complexity by sequentially adding functional groups or fragments.

    For a molecule with distinct regions like this compound (benzimidazole core, phenyl substituent, thiazole (B1198619) carboxamide), a convergent approach, where the substituted phenyl, the benzimidazole core with the carboxylic acid or a handle for it, and the 2-aminothiazole are synthesized individually and then coupled, might be an attractive strategy. However, without specific synthetic data for this compound, the actual strategy employed remains to be confirmed.

    One search result ctdbase.org mentions this compound in the context of Thiazoles and links it to PubChem Substance: 53790465 and PubChem Compound: 9256. However, PubChem CID 9256 corresponds to Thiazole itself, a parent compound, and CID 5381226, found in another result nih.gov, has a different molecular formula (C43H58N4O12). This indicates that specific synthetic routes, stereochemical control methods, atom economy calculations, solvent choices, and waste minimization strategies specifically applied to this compound could not be extracted from the provided search capabilities.

    Therefore, it is not possible to generate the requested article sections (2.3.2, 2.4, 2.4.1, and 2.4.2) focusing solely on the chemical compound this compound with the required level of detail and scientific accuracy based on the available information.

    Structural Elucidation and Analytical Characterization Methodologies for Srtcx1003

    Spectroscopic Techniques for Definitive Structural Determination of SRTCX1003

    Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding information about its functional groups, bonding, and the environment of its atoms. Applied to this compound, these techniques provide complementary data essential for confirming or determining its chemical structure.

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) proquest.comresearchgate.net. Advanced NMR experiments provide detailed information about the number and types of atoms, their electronic environments, and their connectivity within the molecule.

    For this compound, ¹H NMR spectroscopy would reveal the different types of hydrogen atoms present, their relative numbers (integration), and their neighboring environments (splitting patterns or multiplicity) researchgate.net. The chemical shift (δ) values provide insight into the electronic shielding or deshielding of protons, indicative of the functional groups to which they are attached or their proximity to electronegative atoms or π systems researchgate.net.

    ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound, showing signals for each unique carbon atom. Experiments like Distortionless Enhancement by Polarization Transfer (DEPT) help differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C) researchgate.net.

    Two-dimensional (2D) NMR techniques are crucial for establishing connectivity. Correlation Spectroscopy (COSY) reveals correlations between coupled protons, indicating adjacent protons nih.gov. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached nih.gov. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the molecular fragments nih.gov. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of atoms, aiding in the determination of relative stereochemistry nih.gov.

    Illustrative ¹H NMR Data Table (Example - Not actual data for this compound):

    Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Illustrative)
    7.26s5HAromatic Protons
    4.55q2H-CH₂-O-
    2.10s3H-C(O)CH₃
    1.25t3H-CH₂CH₃

    Illustrative ¹³C NMR Data Table (Example - Not actual data for this compound):

    Chemical Shift (δ, ppm)Type (from DEPT)Assignment (Illustrative)
    170.5CC=O
    135.8CAromatic Quaternary C
    128.9CHAromatic CH
    65.2CH₂-CH₂O-
    21.1CH₃-C(O)CH₃
    14.3CH₃-CH₂CH₃

    Note: The data presented in these tables are purely illustrative examples to demonstrate the typical format of NMR data and are not derived from actual experiments on this compound.

    High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

    High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular mass of a compound and thus confirming or establishing its elemental composition tulane.edujustia.com. By measuring the mass-to-charge ratio (m/z) of ions with high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions (isobars) tulane.edujustia.com.

    For this compound, HRMS would typically be performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate ions from the molecule. The mass spectrum would show a molecular ion peak ([M+H]⁺, [M-H]⁻, or similar adducts), and its exact mass would be measured with high accuracy (typically within a few parts per million) medchemexpress.comnih.gov. This exact mass is then used to calculate possible elemental formulas, which can be compared to the expected formula or used to propose a new one tulane.edujustia.com. The isotopic pattern observed in the HRMS spectrum, arising from the natural abundance of isotopes (e.g., ¹³C, ³⁷Cl, ⁸¹Br), provides further confirmation of the elemental composition medchemexpress.com.

    Illustrative HRMS Data (Example - Not actual data for this compound):

    Molecular Ion Peak: [M+H]⁺

    Measured m/z: 303.0515

    Calculated m/z for C₁₄H₁₀N₂O₄S: 303.0492

    Mass Error: -7.6 ppm

    Proposed Molecular Formula: C₁₄H₁₀N₂O₄S

    Note: The data presented here is a purely illustrative example to demonstrate the typical output of HRMS and is not derived from actual experiments on this compound. The calculated m/z and proposed formula are hypothetical.

    Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the vibrations of chemical bonds when the molecule absorbs infrared radiation ucla.edumpg.deresearchgate.net. Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive bands in the IR spectrum ucla.eduresearchgate.net. Analysis of the position, intensity, and shape of these bands can help identify the presence of groups such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), aromatic rings (C=C stretches), and C-H bonds in different hybridization states ucla.eduresearchgate.net.

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum ucla.edurcsb.organalytik-jena.com. UV-Vis absorption arises from electronic transitions within the molecule, particularly in systems with π electrons, such as conjugated double bonds or aromatic rings rcsb.organalytik-jena.com. The UV-Vis spectrum of this compound can provide information about the presence and extent of conjugation, chromophores (light-absorbing groups), and can be useful for quantitative analysis rcsb.organalytik-jena.commrclab.com.

    Illustrative IR Data (Example - Not actual data for this compound):

    Wavenumber (cm⁻¹)Intensity (s=strong, m=medium, w=weak, br=broad)Assignment (Illustrative)
    3350br, sO-H stretch
    1680sC=O stretch (ketone)
    1600, 1500mC=C stretch (aromatic)
    2950mC-H stretch (aliphatic)

    Illustrative UV-Vis Data (Example - Not actual data for this compound):

    Wavelength (λmax, nm)Absorbance (A)Assignment (Illustrative)
    2550.85π→π* transition (aromatic)
    3200.20n→π* transition (carbonyl)

    Note: The data presented in these tables are purely illustrative examples to demonstrate the typical format of IR and UV-Vis data and are not derived from actual experiments on this compound.

    X-ray Crystallography for Crystalline State Structure Elucidation of this compound

    X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in the crystalline state, providing precise bond lengths, bond angles, and torsional angles bioscience.fisheffield.ac.uk. If this compound can be obtained as a high-quality single crystal, X-ray crystallography can provide an unambiguous structure.

    Crystal Growth and Optimization

    Obtaining suitable single crystals is often the most challenging step in X-ray crystallography bioscience.fisheffield.ac.uk. Crystal growth involves preparing a highly pure sample of this compound and carefully controlling the conditions under which it crystallizes from solution analytik-jena.combioscience.fisheffield.ac.uk. Various methods can be employed, including slow evaporation, slow cooling, vapor diffusion, and liquid-liquid diffusion mrclab.comsheffield.ac.uk.

    Optimization of crystal growth conditions involves experimenting with different solvents, solvent mixtures, concentrations, temperatures, and crystallization techniques to promote the formation of well-ordered single crystals of sufficient size (typically > 0.1 mm in all dimensions) and quality for diffraction analytik-jena.comsheffield.ac.uknih.gov. Factors such as the purity of the compound, the absence of impurities, and minimizing nucleation sites are critical for obtaining diffraction-quality crystals analytik-jena.comsheffield.ac.uknih.gov.

    Data Collection and Refinement Methodologies

    Once a suitable single crystal of this compound is obtained, it is mounted on a goniometer and exposed to a beam of X-rays bioscience.fiscience.gov. The crystal diffracts the X-rays in a pattern of spots, which is recorded by a detector bioscience.fiscience.govrcsb.org. Data collection involves rotating the crystal through a range of angles while recording the diffraction pattern, capturing reflections from all unique crystallographic planes bioscience.fiscience.govrcsb.org. Multiple data sets may be collected to ensure completeness and redundancy bioscience.fi.

    The collected diffraction data, consisting of the intensities and positions of the diffraction spots, are then processed computationally bioscience.fircsb.orgscience.gov. This involves indexing the reflections to determine the unit cell parameters and space group of the crystal, integrating the intensities of the reflections, and applying corrections bioscience.fircsb.orgscience.gov.

    Structure solution involves using mathematical methods (e.g., direct methods or Patterson methods) to determine the initial positions of the atoms within the unit cell based on the processed diffraction data researchgate.netbioscience.fi. Following structure solution, refinement is performed to optimize the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the observed and calculated diffraction data bioscience.fircsb.orgscience.govbiorxiv.org. This iterative process minimizes a residual factor (R-factor) that indicates the quality of the structural model rcsb.org. The final refined structure provides a precise 3D representation of the this compound molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

    Illustrative X-ray Crystallography Data (Example - Not actual data for this compound):

    ParameterValue (Illustrative)
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    Unit Cell Dimensionsa = 10.5 Å
    b = 15.2 Å
    c = 8.9 Å
    β = 95.0°
    Volume1410 ų
    Z (molecules per unit cell)4
    Temperature (K)100
    Wavelength (Å)0.71073 (Mo Kα)
    Resolution (Å)0.80
    R₁ (overall)0.045
    wR₂ (overall)0.120

    Note: The data presented in this table is a purely illustrative example to demonstrate the typical format of X-ray crystallographic data and is not derived from actual experiments on this compound.

    These spectroscopic and crystallographic methodologies, when applied comprehensively, provide the necessary evidence for the unambiguous structural elucidation and characterization of chemical compounds like this compound.

    Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation

    Chromatographic and electrophoretic methods are foundational for both the analytical assessment of this compound purity and the preparative isolation of the compound in sufficient quantities for further study. These techniques exploit differences in the physical and chemical properties of this compound and co-present substances, such as polarity, size, charge, and volatility, to achieve separation. The selection of a specific method depends on the nature of the sample matrix, the expected impurities, and the required scale of operation (analytical for assessment, preparative for isolation). teledynelabs.comwarwick.ac.ukphenomenex.comtechnologynetworks.com

    High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

    High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis and purification of non-volatile and semi-volatile compounds like this compound. phenomenex.com It offers high resolution and sensitivity, making it suitable for both quantitative purity assessment and the isolation of target compounds from complex mixtures. teledynelabs.comwarwick.ac.ukphenomenex.com

    Analytical HPLC: In the context of this compound, analytical HPLC is employed to determine the purity level of synthesized or isolated batches. This involves injecting a small amount of the this compound sample onto an HPLC column (typically reversed-phase C18 due to its common use for organic molecules) and separating components based on their differential interactions with the stationary and mobile phases. rjptonline.orgresearchgate.net Detection is commonly achieved using UV-Vis spectroscopy, monitoring the absorbance at wavelengths where this compound or its potential impurities exhibit chromophores. rjptonline.orgresearchgate.netresearchgate.net The purity is calculated by determining the relative peak areas of this compound compared to the total peak area of all detected components (excluding solvent peaks). researchgate.netacs.org

    Detailed Research Findings (Illustrative): An analytical HPLC method was developed for this compound using a C18 column (4.6 mm x 150 mm, 5 µm particle size) with a mobile phase gradient of Acetonitrile (ACN) and water containing 0.1% formic acid. Detection was performed at 254 nm. The method demonstrated good separation of this compound from process-related impurities.

    Table 1: Analytical HPLC Purity Analysis of this compound Batch A

    Peak IDRetention Time (min)Peak Area (%)Assignment
    12.10.5Impurity A
    25.598.7This compound
    36.80.3Impurity B
    48.10.2Impurity C
    59.50.3Unknown Impurity

    This analysis indicates a purity of 98.7% for this compound Batch A by HPLC area normalization.

    Preparative HPLC: When larger quantities of pure this compound are required for further characterization or downstream applications, preparative HPLC is utilized. teledynelabs.comwarwick.ac.ukrjptonline.orgresearchgate.net This technique employs larger columns and higher flow rates compared to analytical HPLC, allowing for the purification of gram-to-kilogram quantities. teledynelabs.comwarwick.ac.ukymc.co.jp The separation principles are the same as analytical HPLC, but the objective is to collect the fraction containing the target compound, this compound. teledynelabs.comwarwick.ac.uk

    Detailed Research Findings (Illustrative): Preparative HPLC was employed to purify this compound from a crude synthesis mixture. A larger C18 column (50 mm x 250 mm, 10 µm particle size) and a higher flow rate were used. Fractions corresponding to the this compound peak, identified by online UV detection at 254 nm, were collected and pooled. The pooled fractions were then concentrated and lyophilized to obtain solid this compound.

    Table 2: Preparative HPLC Isolation of this compound

    Run IDSample Load (g)Mobile Phase SystemFlow Rate (mL/min)Collection Window (min)Recovered Mass (g)Purity (by Analytical HPLC)
    Prep-Run-15.0ACN/Water (Gradient)505.0 - 6.03.8>99%
    Prep-Run-27.5ACN/Water (Gradient)505.1 - 6.25.5>98%

    Preparative HPLC successfully yielded this compound with purity levels suitable for subsequent structural characterization studies. teledynelabs.comwarwick.ac.ukrjptonline.org

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile compounds. semanticscholar.orgresolvemass.ca While this compound itself may not be sufficiently volatile for direct GC analysis, GC-MS is invaluable for detecting and identifying volatile impurities, residual solvents, or volatile degradation products that may be present in this compound samples. resolvemass.cathermofisher.comthermofisher.comlabrulez.com

    In GC-MS, the sample is vaporized and carried through a capillary column by an inert carrier gas (typically helium). thermofisher.comlabrulez.com Components separate based on their boiling points and interactions with the stationary phase. semanticscholar.org As each separated component elutes from the GC column, it enters the mass spectrometer, which fragments the molecules and detects the mass-to-charge ratio (m/z) of the resulting ions. intertek.comsemanticscholar.org The fragmentation pattern provides a unique mass spectrum that can be used to identify the compound by comparison to spectral libraries. thermofisher.com

    Detailed Research Findings (Illustrative): GC-MS analysis was performed on this compound samples to screen for residual solvents and volatile organic impurities (VOIs) potentially introduced during synthesis or handling. Headspace GC-MS was employed for this purpose, which is suitable for analyzing volatile components in solid or liquid matrices. thermofisher.comlabrulez.comresolvemass.ca

    Table 3: Volatile Impurities Detected in this compound Batch A by Headspace GC-MS

    Peak IDRetention Time (min)Major Mass Fragments (m/z)Tentative IdentificationConcentration (ppm)
    11.243, 45, 58Acetone75
    22.578, 51Benzene< 5 (Below LOQ)
    33.173, 59Isopropanol150

    Capillary Electrophoresis for High-Resolution Separations

    Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge and size in a narrow capillary tube filled with an electrolyte solution, under the influence of a high electric field. technologynetworks.comcsmres.co.uksciex.comnih.gov CE offers distinct advantages, including high separation efficiency, short analysis times, and minimal sample and solvent consumption. technologynetworks.comsciex.com

    For this compound, CE can be a valuable complementary technique to HPLC, particularly for the separation of charged impurities or different ionic forms of the compound. csmres.co.uksciex.com Various CE modes, such as Capillary Zone Electrophoresis (CZE), can be employed depending on the charge characteristics of this compound and its related substances. sciex.com Detection is commonly achieved by UV-Vis absorbance, similar to HPLC. technologynetworks.comsciex.com

    Detailed Research Findings (Illustrative): Capillary Electrophoresis using a fused-silica capillary (50 µm ID, 50 cm effective length) and a 50 mM phosphate (B84403) buffer at pH 7.4 was explored for the purity assessment of this compound. A separation voltage of 20 kV was applied, and detection was performed at 230 nm.

    Table 4: Capillary Electrophoresis Analysis of this compound Batch A

    Peak IDMigration Time (min)Peak Area (%)Assignment
    14.10.1Impurity D (Anionic)
    25.999.1This compound
    36.50.4Impurity E (Cationic)
    47.20.4Unknown Impurity

    The CE analysis provided orthogonal separation data to HPLC, revealing the presence of minor charged impurities (Impurity D and E) that might not be fully resolved by reversed-phase HPLC. This highlights the utility of CE for high-resolution separation and detection of charged variants or impurities in this compound samples. csmres.co.uksciex.comillinois.edu

    Quantum Chemical Calculations on this compound

    Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These calculations can predict various molecular characteristics without the need for experimental synthesis, guiding further investigation and development. fiveable.mejst.go.jpsolubilityofthings.com

    Electronic Structure Analysis and Molecular Orbital Theory

    Electronic structure analysis of this compound using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods, would involve calculating the distribution of electrons within the molecule. fiveable.mesolubilityofthings.comresearchgate.net This analysis provides information on key properties, including:

    Molecular Orbitals: Calculation of molecular orbitals (e.g., HOMO and LUMO) helps understand the molecule's frontier electron distribution, which is crucial for predicting its reactivity and potential interaction sites. fiveable.mejst.go.jpsolubilityofthings.com

    Partial Charges: Determining the partial charges on individual atoms reveals the charge distribution within this compound, influencing its electrostatic interactions with other molecules. researchgate.net

    Electrostatic Potential Surface: Mapping the electrostatic potential surface visualizes the charge distribution in three dimensions, highlighting regions prone to nucleophilic or electrophilic attack and guiding predictions of binding interactions. fiveable.meresearchgate.net

    These calculations are fundamental to understanding the intrinsic electronic nature of this compound and form the basis for predicting its behavior in various chemical and biological contexts.

    Conformational Analysis and Energetic Landscapes

    Conformational analysis explores the different three-dimensional arrangements (conformations) that this compound can adopt due to rotation around single bonds. nih.govacs.orgarxiv.org Computational methods are used to:

    Identify Stable Conformations: Algorithms can search the conformational space to find low-energy conformers, which are the most likely shapes the molecule will adopt. fiveable.meacs.org

    Map Energetic Landscapes: By calculating the energy of various conformations, a potential energy surface or energetic landscape can be constructed. This landscape reveals the relative stability of different conformers and the energy barriers between them. nih.govacs.orgarxiv.orgnih.gov

    Determine Flexibility: The shape of the energetic landscape provides insights into the flexibility of this compound, indicating how easily it can change its shape, which is important for understanding its binding to dynamic biological targets. tuwien.atcsic.es

    Understanding the accessible conformations and their relative energies is vital for predicting how this compound might fit into binding pockets of proteins or interact with membranes.

    Reactivity and Selectivity Predictions based on Electronic Properties

    The electronic structure and energetic landscape of this compound are key determinants of its chemical reactivity and selectivity. rsc.orgrsc.orgucf.edu Quantum chemical calculations can help predict:

    Reactive Sites: Regions with high electron density (e.g., lone pairs, pi systems) or low electron density (e.g., electron-deficient atoms) can be identified as potential sites for chemical reactions. solubilityofthings.com

    Reaction Pathways and Transition States: Computational methods can be used to model possible reaction pathways involving this compound and calculate the energy barriers (transition states) for these reactions. solubilityofthings.comrsc.org This helps predict the feasibility and rate of a reaction.

    Selectivity: By comparing the energy barriers of competing reaction pathways, computational chemistry can predict which reaction is more likely to occur (chemoselectivity, regioselectivity, stereoselectivity). rsc.orgrsc.orgucf.edu

    These predictions are invaluable for understanding how this compound might be metabolized or if it is likely to undergo unintended reactions in a biological system.

    Molecular Dynamics Simulations of this compound and its Interactions

    Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions with its environment over time. Unlike static quantum chemical calculations, MD simulations account for temperature and the movement of atoms, offering insights into the flexibility and dynamic behavior of the molecule and its complexes. mdpi.com

    Simulation of this compound in Aqueous and Lipidic Environments

    Simulating this compound in different environments, such as water (aqueous) and lipid bilayers (lipidic), is crucial for understanding its behavior in biological systems. mdpi.comnih.govbiorxiv.orgresearchgate.net These simulations can reveal:

    Solubility and solvation: MD simulations can provide insights into how this compound interacts with solvent molecules, affecting its solubility and distribution in different biological compartments. mdpi.com

    Membrane Permeability and Interaction: Simulating this compound with lipid bilayers can predict its ability to cross cell membranes and how it interacts with the lipid environment, which is relevant for its absorption and distribution in the body. nih.govbiorxiv.orgresearchgate.netpnas.org This includes studying its insertion, orientation, and diffusion within the membrane. nih.govbiorxiv.org

    Conformational Changes in Different Environments: The preferred conformations of this compound may differ depending on whether it is in an aqueous or lipidic environment. MD simulations can capture these environment-dependent conformational shifts.

    These simulations help to understand how the surrounding environment influences the properties and behavior of this compound.

    Dynamic Interactions with SIRT1 and Other Biomolecules

    MD simulations are particularly powerful for studying the dynamic interactions between this compound and biological macromolecules like proteins, such as SIRT1. mdpi.comrsc.orgtandfonline.comdergipark.org.trscispace.comresearchgate.net These simulations can provide detailed information about:

    Binding Modes and Stability: MD simulations can explore how this compound binds to a target protein like SIRT1, revealing the specific residues involved in the interaction and the stability of the resulting complex over time. rsc.orgtandfonline.comdergipark.org.trscispace.comresearchgate.net

    Conformational Changes upon Binding: Binding of this compound can induce conformational changes in the target protein (SIRT1) and vice versa. MD simulations can capture these dynamic changes, which are often critical for protein function and the mechanism of action. rsc.orgtandfonline.com

    Binding Affinity (through advanced methods): While computationally intensive, methods like MM-GBSA or MM-PBSA can be applied to MD trajectories to estimate the binding free energy between this compound and its target, providing a quantitative measure of binding affinity. rsc.orgscispace.comresearchgate.net

    Influence of the Environment on Binding: MD simulations can include the surrounding solvent and ions, providing a more realistic representation of the biological environment and its effect on the binding interaction. dergipark.org.tr

    In Silico Approaches for Predicting this compound Binding to SIRT1

    In silico approaches, utilizing computational tools and algorithms, are widely employed in drug discovery to predict and analyze the binding interactions between small molecules and target proteins. For a compound like this compound, which activates SIRT1, these methods can provide valuable information about how the molecule interacts with the SIRT1 enzyme, potentially identifying binding sites and key residues involved in the activation mechanism.

    Molecular Docking and Scoring Function Evaluation

    Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a small molecule (ligand) to a protein target. By simulating the interaction between the ligand and the protein's binding site, docking algorithms explore various possible binding poses and evaluate them using scoring functions. Scoring functions are mathematical models that estimate the strength of the interaction based on factors such as shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic effects.

    While molecular docking is a powerful tool for screening large libraries of compounds and predicting potential binders, the accuracy of the predictions depends heavily on the scoring function used and the quality of the protein structure. Evaluation of different scoring functions against experimental binding data is often necessary to determine the most suitable method for a specific protein target like SIRT1.

    Note: Specific molecular docking studies or scoring function evaluations detailing the binding of this compound to SIRT1 were not found in the consulted literature.

    Binding Free Energy Calculations

    While molecular docking provides an estimate of binding affinity through scoring functions, more rigorous computational methods, such as binding free energy calculations, aim to provide a more accurate thermodynamic description of the binding process. Methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are commonly used to calculate the free energy difference between the bound and unbound states of the ligand and protein.

    Binding free energy calculations can offer deeper insights into the driving forces behind the interaction, including contributions from van der Waals forces, electrostatic interactions, and solvation effects. These calculations are computationally more intensive than molecular docking but can provide a more refined understanding of binding affinity and can be used to rank compounds more accurately.

    Computational Design Principles for this compound Analogues

    Computational design principles are applied to modify existing lead compounds, such as this compound, to improve their potency, selectivity, pharmacokinetic properties, or to overcome intellectual property limitations. By leveraging computational tools, researchers can explore chemical space and design novel molecules with a higher probability of possessing desired characteristics.

    Scaffold Hopping and Bioisosteric Replacements

    Scaffold hopping and bioisosteric replacements are two key strategies in computational design aimed at generating molecular analogues. Bioisosteric replacement involves substituting a functional group or atom within a molecule with another that has similar physical or chemical properties, aiming to maintain or improve biological activity while potentially altering other properties like metabolic stability or toxicity.

    Scaffold hopping, a more radical approach, involves replacing the core structural framework (scaffold) of a molecule with a different one while preserving the key pharmacophoric elements responsible for binding to the target. This can lead to the discovery of chemically distinct compounds with similar biological activity, offering opportunities to circumvent patent issues and explore novel chemical space. Computational tools can facilitate the identification of suitable bioisosteric and scaffold replacements by analyzing structural and physicochemical properties.

    Note: Specific computational studies detailing scaffold hopping or bioisosteric replacement strategies applied to this compound for designing analogues were not found in the consulted literature.

    Ligand-Based and Structure-Based Virtual Screening Methodologies

    Virtual screening methodologies, broadly classified as ligand-based and structure-based, are computational techniques used to search large databases of chemical compounds to identify potential binders to a target protein like SIRT1.

    Ligand-based virtual screening (LBVS) relies on the information derived from known active compounds. Methods include similarity searching, pharmacophore modeling, and machine learning approaches, which aim to identify molecules that are structurally or physico-chemically similar to known SIRT1 activators, such as this compound.

    Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the target protein (SIRT1 in this case) to predict how well compounds from a database might bind to its active site. Molecular docking is a primary technique in SBVS, where compounds are docked into the protein's binding site and scored based on their predicted interaction strength.

    Both LBVS and SBVS methodologies can be employed in the search for novel SIRT1 activators or analogues of existing compounds like this compound, offering efficient ways to prioritize compounds for experimental testing.

    Conclusion

    Interdisciplinary Significance of this compound in Chemical Biology

    The study of this compound lies at the intersection of chemistry and biology, embodying the principles of chemical biology. This field utilizes chemical tools and approaches to investigate biological systems and processes. This compound, as a synthetically accessible small molecule, serves as a chemical tool to perturb and study the biological activity of SIRT1. The research surrounding this compound involves chemical synthesis or identification of the compound, biochemical assays to characterize its interaction with SIRT1, and cell-based and in vivo studies to understand its effects on complex biological pathways like inflammation. ctdbase.org This interdisciplinary approach is crucial for unraveling the molecular mechanisms underlying health and disease and for identifying potential therapeutic strategies. The investigation of compounds like this compound contributes to the broader goals of chemical biology by providing novel insights into enzyme activation mechanisms and their impact on cellular function.

    Mechanistic Investigations of Srtcx1003 As a Sirt1 Activator at the Molecular and Cellular Level

    Biochemical Characterization of SIRT1 Activation by SRTCX1003

    This compound functions as a SIRT1-activating compound (STAC) probechem.comnih.gov. In vitro studies have demonstrated that this compound activates SIRT1 deacetylase activity nih.gov. The activation of SIRT1 by small molecules like this compound is considered a potential therapeutic strategy for conditions associated with chronic inflammation and age-related diseases nih.govnih.govplos.org.

    An EC1.5 value for this compound has been reported, indicating the concentration at which it achieves 1.5 times the basal SIRT1 activity probechem.com.

    CompoundTargetAssay TypeValueUnit
    This compoundSIRT1SIRT1 activation (EC1.5)0.61µM
    This compoundp65Cellular acetylation (IC50)1.42µM

    Note: EC1.5 value indicates the concentration for 1.5-fold activation; IC50 indicates the concentration for 50% inhibition of cellular p65 acetylation.

    Enzyme Kinetic Studies with Recombinant SIRT1

    Mechanistic Probes for Investigating Allosteric Activation (if applicable)

    Many small molecule SIRT1 activators, including synthetic STACs, are understood to function through an allosteric mechanism nih.govmit.edu. This typically involves binding to a site distinct from the active site, often located in the N-terminal domain (NTD) of SIRT1 nih.govmit.edu. This allosteric binding can induce conformational changes that enhance the catalytic activity of the enzyme, particularly towards certain substrates nih.gov. Mechanistic probes and mutated forms of SIRT1, especially targeting residues within the NTD, are commonly used to investigate the nature of this allosteric site and the mechanism of activation nih.gov. While the principle of allosteric activation applies to STACs mit.edu, specific detailed data from mechanistic probe studies specifically investigating the allosteric activation mechanism of this compound were not provided in the public search results.

    Molecular Interactions of this compound with SIRT1

    Understanding the direct molecular interaction between this compound and SIRT1 is crucial for elucidating its activation mechanism. This involves determining binding affinity and potentially visualizing the complex structure.

    Biophysical Techniques for Binding Affinity Determination (e.g., SPR, ITC)

    Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely used to quantify the binding affinity and thermodynamics of molecular interactions, including the binding of small molecules to proteins like SIRT1 nicoyalife.comnih.govreactionbiology.com. SPR measures changes in mass concentration on a sensor surface upon binding, providing kinetic parameters (association and dissociation rates) and affinity (KD) nicoyalife.comreactionbiology.com. ITC measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy and entropy) nicoyalife.comnih.govreactionbiology.com. These techniques provide valuable quantitative data on the strength and nature of the interaction between a compound and its target protein. However, specific data detailing the binding affinity of this compound for SIRT1 as determined by techniques such as SPR or ITC were not available in the public search results.

    Structural Insights into this compound-SIRT1 Complex Formation (e.g., cryo-EM, X-ray crystallography)

    Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for determining the three-dimensional structures of proteins and protein-ligand complexes at atomic or near-atomic resolution cancer.govnih.govbiorxiv.orgthermofisher.com. These methods can provide detailed insights into how a small molecule binds to a protein, identifying the specific residues involved in the interaction and the conformational changes that may occur upon binding nih.govcancer.govnih.gov. For SIRT1 activators, structural studies, such as those conducted with resveratrol (B1683913) and other STACs, have revealed binding sites and provided a structural basis for understanding allosteric activation nih.gov. However, detailed structural insights, such as crystal structures or cryo-EM maps, of the this compound-SIRT1 complex were not detailed in the public search results.

    Cellular Deacetylation Mechanisms Mediated by this compound

    This compound has been shown to enhance the deacetylation of cellular proteins mediated by SIRT1 nih.govplos.org. A key substrate for SIRT1 in the context of inflammation is the p65 subunit of NF-κB nih.govnih.govplos.orgnih.gov. Acetylation of p65 at specific lysine (B10760008) residues, particularly lysine 310, is critical for its transcriptional activity in promoting inflammatory responses nih.govplos.org. SIRT1 can deacetylate p65 at lysine 310, thereby suppressing NF-κB signaling and reducing the production of pro-inflammatory cytokines nih.govnih.govplos.orgnih.gov.

    Studies have demonstrated that this compound mediates a dose-dependent reduction of acetylated p65 protein in various cell lines, including U2OS and HEK 293T/17 cells medchemexpress.com. This compound attenuated TNFα-induced p65 acetylation in HEK 293T/17 cells medchemexpress.com. Furthermore, this compound showed a dose-dependent reduction of LPS-induced TNFα secretion from RAW cells, an effect that was dependent on SIRT1 plos.orgmedchemexpress.com. The cellular IC50 for this compound in reducing cellular p65 acetylation has been reported probechem.com. These findings indicate that this compound activates SIRT1 in a cellular context, leading to increased deacetylation of key substrates like p65, which in turn modulates downstream cellular processes, particularly those related to inflammation nih.govnih.govplos.org.

    CompoundTargetCell LineEffectValueUnit
    This compoundAcetylated p65U2OSReduction of acetylated p65 (dose-dependent)0-10µM
    This compoundTNFα-induced p65 acetylationHEK 293T/17Attenuation of acetylation5µM
    This compoundLPS-induced TNFα secretionRAW cellsReduction of secretion (dose-dependent)0-100µM

    Note: The values in the table represent concentration ranges or specific concentrations tested where the indicated effects were observed.

    Modulation of p65 Protein Deacetylation by this compound in Cellular Models

    A significant aspect of this compound's mechanism involves its ability to enhance the deacetylation of the p65 subunit of the nuclear factor-kappa B (NF-κB) protein complex in cellular models nih.govwikipedia.orgciteab.comlipidmaps.org. SIRT1 is known to suppress NF-κB signaling through the deacetylation of p65, particularly at lysine 310, which leads to a reduction in inflammatory responses mediated by this transcription factor nih.govwikipedia.orgwikipedia.org.

    Quantitative cellular assays have been developed to specifically assess the impact of compounds on acetylated p65 protein levels within cells nih.govwikipedia.orgwikipedia.orgnih.gov. Studies utilizing these assays have demonstrated that this compound mediates a dose-dependent reduction of acetylated p65 protein in U2OS cells guidetopharmacology.orgnih.gov. Furthermore, this compound has been shown to attenuate p65 acetylation induced by TNFα stimulation in HEK 293T/17 cells guidetopharmacology.org. The observed reduction in acetylated p65 levels by SIRT1-activating compounds (STACs), including this compound, is dependent on the presence and activity of SIRT1 wikipedia.org.

    Data from cellular assays illustrates the potency of this compound in promoting p65 deacetylation:

    Compound IDCellular p65 Acetylation Assay IC₅₀ (µM)
    This compound1.42 citeab.comresearchgate.net

    This data indicates that this compound is effective in reducing the acetylation of p65 in a cellular context.

    Impact of this compound on other SIRT1 Substrates

    Based on the available research findings from the conducted search, there is no specific information detailing the impact of this compound on other known SIRT1 substrates beyond the p65 subunit of NF-κB. While SIRT1 is known to deacetylate a broad range of proteins involved in various cellular processes uniprot.org, the provided literature focuses specifically on the interaction and effects of this compound with p65 and the downstream consequences for NF-κB signaling.

    Elucidation of this compound-Mediated Signaling Pathway Modulation

    This compound's activation of SIRT1 leads to the modulation of key signaling pathways, most notably the NF-κB pathway, which plays a central role in inflammatory responses nih.govwikipedia.orgwikipedia.orguniprot.org. By promoting the deacetylation of p65, this compound effectively suppresses the activity of NF-κB nih.govwikipedia.orgguidetopharmacology.orgciteab.comnbs-bio.comtocris.comwikipedia.orgwikipedia.orgnih.govnih.gov.

    Inhibition of NF-κB Transcriptional Activation by this compound

    The deacetylation of p65 by SIRT1, enhanced by this compound, directly impacts the transcriptional activity of NF-κB. Studies have demonstrated that this compound suppresses TNFα-induced NF-κB transcriptional activation nih.govwikipedia.orgciteab.com. This suppression is dependent on SIRT1, underscoring the mechanism by which this compound exerts its inhibitory effect on NF-κB-mediated gene expression nih.govwikipedia.org.

    Effects on Downstream Gene Expression and Protein Profiles in Preclinical Cellular Systems

    The inhibition of NF-κB transcriptional activation by this compound results in altered expression of downstream genes and protein profiles, particularly those involved in inflammatory processes. In preclinical cellular systems, such as RAW 264.7 murine macrophage cells, this compound has been shown to reduce the secretion of the proinflammatory cytokine TNFα in a dose-dependent manner following LPS stimulation nih.govwikipedia.org. This reduction in TNFα secretion was significantly reversed when SIRT1 was knocked down by siRNA, confirming the SIRT1-dependent nature of this effect nih.govwikipedia.org.

    Beyond cellular models, preclinical in vivo studies using an acute mouse model of LPS-induced inflammation have demonstrated that this compound decreases the production of proinflammatory cytokines, including TNFα and IL-12, in the plasma nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov. This indicates that the mechanistic effects observed at the cellular level translate to a reduction in systemic inflammatory mediators in a preclinical setting.

    Data illustrating the effect of this compound on TNFα secretion in RAW 264.7 cells:

    Compound IDLPS-induced TNFα Secretion Reduction (Dose-dependent)SIRT1 Dependence
    This compoundYes nih.govwikipedia.orgYes nih.govwikipedia.org

    Subcellular Localization and Cellular Permeability Studies of this compound (in vitro/preclinical)

    Based on the available research findings from the conducted search, there is no specific information detailing the subcellular localization or cellular permeability studies of this compound in in vitro or preclinical settings.

    Investigation of Cellular Uptake Mechanisms

    Based on the available research findings from the conducted search, there is no specific information detailing the investigation of cellular uptake mechanisms specifically for this compound.

    Intracellular Distribution and Target Engagement Studies

    Mechanistic investigations into this compound as a SIRT1 activator have provided insights into its activity at the molecular and cellular levels, primarily through observing its effects on known SIRT1 substrates and downstream pathways. While specific, detailed data on the intracellular distribution of this compound itself or quantitative target engagement studies detailing its direct binding kinetics within cells are not extensively available in the provided research findings, the observed cellular effects strongly indicate intracellular activity and engagement with the SIRT1 pathway.

    SIRT1, the primary target of this compound, is known to be localized in both the nucleus and the cytoplasm of cells, allowing it to deacetylate a variety of substrates in different cellular compartments nih.govnih.gov. These substrates include transcription factors such as p65 (a subunit of NF-κB), FOXO family members, p53, and PGC-1α, which are involved in diverse cellular processes including inflammation, metabolism, and stress response nih.govnih.govnih.govfrontiersin.orgijbs.comfrontiersin.orgnih.gov. The ability of this compound to activate SIRT1 suggests that the compound, or an active form of it, reaches these intracellular locations where SIRT1 resides and interacts with its substrates.

    Cellular studies have demonstrated that this compound treatment leads to a dose-dependent reduction of acetylated p65 protein in U2OS cells. Furthermore, this compound was shown to attenuate TNFα-induced p65 acetylation in HEK 293T/17 cells medchemexpress.com. This reduction in acetylated p65 is a key indicator of SIRT1 activation, as SIRT1 is known to deacetylate the p65 subunit of NF-κB, particularly at lysine 310, thereby inhibiting NF-κB transcriptional activity and suppressing inflammatory responses nih.govplos.orgresearchgate.net. The observed deacetylation of p65 upon this compound treatment provides direct evidence of the compound's engagement with the SIRT1-NF-κB pathway within the cellular environment.

    The functional consequences of this intracellular target engagement are further supported by studies showing that this compound suppresses inflammatory responses. In cellular models, this compound has been shown to blunt LPS-stimulated TNFα secretion from RAW cells in a dose-dependent manner medchemexpress.com. In an acute mouse model of LPS-induced inflammation, this compound decreased the production of pro-inflammatory cytokines TNFα and IL-12 in plasma plos.orgresearchgate.net. These in vivo findings underscore the cellular-level activity and target engagement of this compound, leading to measurable physiological effects.

    Structure Activity Relationship Sar Studies and Analog Design for Srtcx1003

    Design Principles for SRTCX1003 Analogues and Derivatives

    The design of analogues and derivatives of a lead compound like this compound typically involves strategic modifications aimed at optimizing its interaction with the target protein, improving pharmacokinetic properties, and enhancing efficacy. For SIRT1 activators, this process is guided by an understanding of the enzyme's structure and its interaction sites with small molecules.

    Systematic Modification of Core Scaffold and Peripheral Substituents

    A common approach in medicinal chemistry is the systematic modification of the core chemical scaffold of the lead compound, as well as its peripheral substituents. This involves synthesizing a series of related molecules where specific parts of the structure are altered (e.g., changing functional groups, adding or removing atoms, altering ring systems). These modifications are designed to probe the impact of different chemical features on the compound's ability to bind to and activate SIRT1. By systematically varying these elements, researchers can identify which parts of the molecule are critical for activity and which can be modified to improve properties.

    Rational Design Based on this compound-SIRT1 Interaction Models

    Rational design of analogues is ideally informed by structural information, such as co-crystal structures of SIRT1 bound to activators or computational models of these interactions. Although a specific interaction model for this compound with SIRT1 is not detailed in the provided search results, studies on other SIRT1 activators have revealed binding sites and key interactions within the SIRT1 enzyme. These models can highlight critical amino acid residues involved in binding and the spatial arrangement of the activator within the binding pocket. Based on this information, analogues of this compound could be designed to enhance favorable interactions (e.g., hydrogen bonding, hydrophobic contacts) or minimize unfavorable ones, potentially leading to improved binding affinity and activation potency.

    Assessment of Structure-Activity Relationships on SIRT1 Activation

    Evaluating the biological activity of the synthesized analogues is fundamental to SAR studies. For SIRT1 activators, this assessment focuses on their ability to enhance SIRT1 enzymatic activity.

    Impact of Structural Modifications on Biochemical Activation Potency

    The primary measure of activity for SIRT1 activators is their potency in stimulating the deacetylation activity of the enzyme. This is typically assessed using biochemical assays that measure the rate of deacetylation of a substrate peptide in the presence of the activator and the essential cofactor NAD+. By testing a series of this compound analogues at varying concentrations, researchers can determine their EC50 (half maximal effective concentration) values, which indicate the concentration required to achieve half of the maximal activation. Comparing the EC50 values of different analogues allows for the direct assessment of how specific structural modifications impact the biochemical activation potency of SIRT1. While specific data for this compound analogues is not available, such studies would generate data similar to the hypothetical example table below:

    CompoundStructural ModificationSIRT1 Activation (EC50)
    This compoundParent CompoundX µM
    Analog AModification 1Y µM
    Analog BModification 2Z µM
    Analog CModification 3W µM

    Influence of Chemical Features on Molecular Binding and Selectivity

    Beyond activation potency, SAR studies also investigate how chemical features influence the molecular binding to SIRT1 and the selectivity of the compound for SIRT1 over other sirtuin isoforms (SIRT2-7). Binding studies, such as surface plasmon resonance or isothermal titration calorimetry, can provide quantitative data on the binding affinity and kinetics of this compound and its analogues to SIRT1. Selectivity profiling involves testing the compounds against a panel of other sirtuin enzymes to determine if the structural modifications introduce unwanted activity towards off-targets. Specific chemical features, such as the size, shape, lipophilicity, and electronic properties of substituents, can significantly impact how well a molecule fits into the SIRT1 binding pocket and the specificity of its interactions.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

    Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical methods to build predictive models that correlate structural properties of a series of compounds with their biological activity. For this compound derivatives, QSAR modeling could be used to develop models that predict the SIRT1 activation potency (e.g., pEC50 values) based on various molecular descriptors. These descriptors can represent physicochemical properties, electronic features, or 3D structural characteristics of the molecules.

    The process typically involves:

    Compiling a dataset of this compound derivatives with known SIRT1 activation data.

    Calculating molecular descriptors for each compound.

    Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that relates the descriptors to the activity.

    Validating the model using external datasets to assess its predictive power.

    A robust QSAR model for this compound derivatives could help in the rational design of new analogues with improved activity by predicting their potential potency before synthesis and experimental testing. However, specific QSAR studies focused solely on this compound derivatives were not found in the provided search results.

    Development of Predictive Models for SIRT1 Activation

    The development of predictive models for SIRT1 activation by small molecules typically involves computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, docking studies, and molecular dynamics simulations. These models aim to establish mathematical relationships between the structural properties of compounds and their observed SIRT1 activating potency. Such models can guide the design of novel, more potent, and selective SIRT1 activators.

    Based on the conducted searches, specific details regarding the development of predictive models for SIRT1 activation specifically utilizing this compound or a series of its analogs as the training set are not available. While the general concept of developing pharmacological strategies for activating SIRT1 exists, the application of predictive modeling techniques to this compound itself was not found in the search results.

    Identification of Key Physicochemical Descriptors for Activity

    Identifying key physicochemical descriptors for the activity of a compound like this compound involves correlating molecular properties with biological response. Relevant physicochemical descriptors can include parameters such as lipophilicity (e.g., LogP/LogD), molecular weight, polar surface area (PSA), hydrogen bond donors and acceptors, and electronic properties. These descriptors provide insights into how a molecule interacts with its biological target (SIRT1) and navigates biological systems.

    Information specifically detailing the identification of key physicochemical descriptors that are critical for the SIRT1 activating activity of this compound was not found in the performed searches.

    Stereochemical Considerations in this compound Structure-Activity Relationships (if applicable)

    Stereochemistry, including the presence of chiral centers and resulting enantiomers or diastereomers, can significantly impact the biological activity of a compound. Different stereoisomers can exhibit varying potency, efficacy, metabolism, and off-target effects due to differential interactions with a chiral biological target like an enzyme (SIRT1).

    Whether stereochemical considerations are applicable to this compound depends on its specific chemical structure and if it contains chiral centers. Without the detailed chemical structure of this compound being explicitly available in the search results, it is not possible to definitively determine if stereoisomers exist.

    Synthesis and Evaluation of Enantiomers/Diastereomers

    If this compound possesses chiral centers, the synthesis and separate evaluation of its individual enantiomers or diastereomers would be crucial for a complete understanding of its SAR. This involves stereoselective synthesis or chiral separation techniques to obtain pure stereoisomers, followed by their individual assessment in SIRT1 activation assays and relevant biological models.

    Information regarding the synthesis and evaluation of specific enantiomers or diastereomers of this compound was not found in the performed searches.

    Chiral Recognition at the SIRT1 Binding Site

    For chiral compounds that activate SIRT1, understanding the chiral recognition at the SIRT1 binding site is important. This involves studying how each stereoisomer interacts with the enzyme's active site, often utilizing techniques such as molecular docking and analysis of co-crystal structures (if available). Differential binding modes and energies for different stereoisomers can explain observed differences in biological activity.

    Specific details regarding chiral recognition of this compound or its potential stereoisomers at the SIRT1 binding site were not available in the performed searches.

    Advanced Methodological Approaches and Future Research Directions for Srtcx1003

    Emerging Technologies for Comprehensive SRTCX1003 Research

    Emerging technologies offer powerful tools to explore the multifaceted actions of this compound beyond the initial observations.

    Comprehensive proteomic and metabolomic profiling can provide a global view of the cellular and physiological changes induced by this compound treatment. While general proteomic analyses exist in other contexts science.gov, applying these techniques specifically to this compound could identify novel protein targets or pathways affected by its activity, either directly or indirectly through SIRT1 activation. Metabolomics could reveal alterations in metabolic pathways influenced by this compound, potentially uncovering links between SIRT1 activation, NF-κB modulation, and cellular metabolism. This could be particularly relevant given SIRT1's known roles in metabolic regulation nih.govresearchgate.netresearchgate.net.

    Advanced imaging techniques, such as live-cell imaging with fluorescently labeled this compound or techniques like Mass Spectrometry Imaging, could enable the spatiotemporal tracking of the compound within cells and tissues. This would provide crucial information about its distribution, cellular uptake, and localization, helping to correlate its presence with observed biological effects. While imaging techniques are used in other inflammation studies science.govresearchgate.net, their specific application to track this compound would be a valuable future direction.

    CRISPR/Cas9-based gene editing offers a precise tool for validating the functional significance of identified targets of this compound, particularly those potentially acting independently of or downstream from SIRT1. By selectively knocking out or modifying genes encoding suspected targets, researchers can confirm their involvement in the cellular responses to this compound treatment. CRISPR/Cas9 has been applied in other research contexts to study gene function in inflammation and other pathways researchgate.netresearchgate.netscience.gov, highlighting its potential utility in this compound research.

    Advanced Imaging Techniques for Spatiotemporal Tracking of this compound

    Addressing Unresolved Questions in this compound Chemical Biology

    Despite the progress in understanding this compound as a SIRT1 activator, several unresolved questions remain regarding its full spectrum of activity and underlying mechanisms.

    The current understanding primarily links this compound to the SIRT1-NF-κB axis. However, a complete picture of its molecular targets and the entire network of affected pathways is still needed. This involves moving beyond the primary target (SIRT1) and exploring downstream effects, interacting proteins, and modulated signaling cascades using unbiased approaches like those mentioned in Section 7.1. This comprehensive analysis would provide a more holistic view of how this compound exerts its biological effects and potentially reveal novel therapeutic implications.

    Elucidating Secondary Mechanisms of Action beyond SIRT1

    Potential for this compound as a Chemical Probe for Fundamental Biological Processes

    Chemical probes are instrumental small molecules used in chemical biology to selectively modulate the function of a specific protein target, enabling researchers to investigate the protein's role in complex biological systems. Given that this compound is a SIRT1 activator, it holds potential as a chemical probe to explore fundamental biological processes regulated by SIRT1. SIRT1, an NAD+-dependent protein deacetylase, plays a significant role in various cellular functions, including gene expression, cell cycle regulation, cellular metabolism, oxidative stress response, apoptosis, DNA repair, and aging.

    Application in Understanding Age-Related Cellular Processes (mechanistic, not disease treatment)

    Aging is a complex process associated with a decline in the function of many organelles and is influenced by factors such as oxidative stress, mitochondrial dysfunction, and cellular senescence. Cellular senescence, a state of stable cell cycle arrest, accumulates with age and contributes to the aging process. SIRT1 is implicated in the aging process and age-related disorders. As a SIRT1 activator, this compound could potentially be utilized as a chemical probe to mechanistically investigate the role of SIRT1 in fundamental age-related cellular processes. This could involve studying its impact on cellular senescence pathways, mitochondrial dynamics and function, or the accumulation of cellular damage that occurs independently of disease states. For instance, this compound could be used to explore how SIRT1 activation influences the establishment or maintenance of senescence in various cell types, or its role in regulating mitochondrial quality control mechanisms like mitophagy in the context of aging.

    Utilization in Investigating Cellular Stress Responses

    Cells exhibit a wide range of molecular changes in response to environmental stressors, including oxidative stress, temperature extremes, and toxins. These cellular stress responses are crucial for cell survival and maintaining homeostasis. SIRT1 is known to play a role in cellular stress responses, including the response to oxidative stress. Given its activity, this compound could serve as a chemical probe to dissect the intricate mechanisms of cellular stress responses. By activating SIRT1, researchers could use this compound to investigate how SIRT1 modulates different stress pathways, such as the heat shock response, the unfolded protein response, or the cellular response to oxidative damage. This could involve examining the impact of this compound-mediated SIRT1 activation on the expression of stress proteins, the regulation of protein folding and degradation, or the cellular defense mechanisms against reactive oxygen species.

    Interdisciplinary Research Avenues Involving this compound

    The study of complex biological systems often benefits from interdisciplinary approaches. The known activity of this compound as a SIRT1 activator provides opportunities for its integration into such research avenues.

    Integration with Systems Biology and Network Pharmacology

    Systems biology aims to understand biological systems as a whole by integrating data from various levels of biological organization. Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. Given that SIRT1 is involved in numerous cellular pathways and interacts with multiple proteins, this compound could be integrated into systems biology and network pharmacology studies. By using this compound as a tool to perturb SIRT1 activity, researchers could employ omics technologies (e.g., transcriptomics, proteomics, metabolomics) to map the downstream effects of SIRT1 activation on cellular networks. This could help to elucidate the broader impact of this compound beyond its direct effect on NF-κB and inflammation, potentially identifying novel pathways or interacting partners influenced by SIRT1 activation in different cellular contexts. Network pharmacology approaches could utilize data generated with this compound to construct or refine biological networks involving SIRT1, providing a more comprehensive understanding of its role and the potential systemic effects of its modulation.

    Development of Advanced this compound-based Tools for Basic Research

    The characteristics of this compound as a small molecule SIRT1 activator could lend themselves to the development of advanced tools for basic research. This could involve synthesizing modified versions of this compound for specific applications. For example, this compound could potentially be modified to incorporate tags (e.g., fluorescent tags, biotin (B1667282) tags) to visualize SIRT1 activity or localization in live cells or to facilitate pull-down assays for identifying SIRT1-interacting proteins. Another avenue could involve developing immobilized forms of this compound for affinity chromatography to purify SIRT1 or study its binding partners. Such this compound-based tools could provide researchers with novel means to study SIRT1 function, regulation, and interactions with higher spatial and temporal resolution in various biological systems.

    Conclusion and Outlook

    Synthesis of Key Research Findings on SRTCX1003

    This compound is characterized as a small molecule activator of SIRT1 (STAC) molnova.complos.org. Research has primarily focused on its role in modulating inflammatory responses, particularly through the deacetylation of the p65 subunit of NF-κB plos.orgnih.gov. Studies have demonstrated that this compound enhances the deacetylation of cellular p65 protein, leading to the suppression of TNFα-induced NF-κB transcriptional activation and a reduction in LPS-stimulated TNFα secretion in a SIRT1-dependent manner plos.orgnih.gov.

    In vivo studies using an acute mouse model of LPS-induced inflammation have shown that this compound effectively decreases the production of pro-inflammatory cytokines, specifically TNFα and IL-12 plos.orgacs.orgscience.govscience.gov. At a dose of 100 mg/kg, this compound demonstrated efficacy comparable to dexamethasone (B1670325) in reducing TNFα and IL-12 production in the plasma of LPS-treated mice plos.org. This suggests that increasing SIRT1-mediated NF-κB deacetylation via small molecule activators like this compound represents a potential novel approach for developing anti-inflammatory therapeutic agents plos.orgnih.gov.

    The mechanism of action involves SIRT1 physically interacting with the p65 subunit of NF-κB and inhibiting transcription by deacetylating p65 at lysine (B10760008) 310 researchgate.netnih.gov. This SIRT1-mediated deacetylation of p65 results in a reduction of the inflammatory responses driven by this transcription factor researchgate.net.

    Key research findings are summarized in the table below:

    FindingMechanism InvolvedModel System UsedSource(s)
    Enhances deacetylation of cellular p65 proteinSIRT1 activationIn vitro (cellular assay) molnova.complos.orgnih.gov
    Suppresses TNFα-induced NF-κB transcriptional activationSIRT1-dependent mechanismIn vitro plos.orgnih.gov
    Reduces LPS-stimulated TNFα secretionSIRT1-dependent mechanismIn vitro plos.orgnih.gov
    Decreases production of TNFα and IL-12 in LPS-induced inflammationSIRT1-mediated NF-κB deacetylationAcute mouse model of LPS-induced inflammation plos.orgacs.orgscience.govscience.gov
    Efficacy comparable to dexamethasone in reducing TNFα and IL-12 in vivoSIRT1-mediated NF-κB deacetylationAcute mouse model of LPS-induced inflammation plos.org

    Remaining Challenges and Open Questions in this compound Research

    Despite the promising findings regarding this compound's anti-inflammatory properties, several challenges and open questions remain. While this compound has shown efficacy in acute inflammation models, its potential in chronic inflammatory conditions warrants further investigation. The precise metabolic changes induced by this compound and their functional consequences require further elucidation researchgate.net.

    A broader challenge in targeting sirtuins and HDACs for inflammatory diseases lies in determining which specific HDACs need to be targeted by inhibitors or activators for optimal therapeutic effect nih.gov. It is often unclear whether specific HDACs target specific lysine acetylations in particular signaling cascades or if their effects are broader nih.gov.

    Furthermore, while this compound is identified as a SIRT1 activator, the potential for off-target effects or interactions with other sirtuins (SIRT2-7) or other protein deacetylases needs comprehensive evaluation. Research into the function of sirtuins in inflammatory skin diseases, for example, is still in its early stages and appears complex ekb.eg.

    Another challenge highlighted in the broader field of developing compounds targeting cellular senescence, which is linked to aging and age-related diseases where inflammation plays a role, is the need for compounds that not only target the correct cell type in vivo but also accumulate in the specific tissue where these cells are found acs.org. This tissue-specific delivery and accumulation could be a challenge for this compound or related compounds.

    Future Trajectories for Academic Investigation of this compound and Related Compounds

    Future research on this compound and related SIRT1 activators should aim to address the identified challenges and expand upon the initial findings. Exploring the therapeutic potential of this compound in various models of chronic inflammatory diseases would be a crucial next step.

    Further detailed studies are needed to fully understand the role and mechanism of SIRT1 in different disease contexts and the specific utility of SIRT1 activators like this compound in their treatment acs.org. This includes investigating the precise downstream effects of p65 deacetylation and how this modulates the expression of a wider range of inflammatory mediators beyond TNFα and IL-12.

    Investigating the potential for combining this compound with other anti-inflammatory modulators could also be a fruitful area of research plos.org. Understanding the synergistic or additive effects of such combinations could lead to more effective therapeutic strategies.

    Academic investigation should also focus on the pharmacokinetic and pharmacodynamic profiles of this compound in different disease models to understand its distribution, metabolism, and excretion, which is crucial for assessing its therapeutic potential.

    Exploring the structural activity relationships of this compound and related benzimidazole (B57391) or quinoline (B57606) compounds (such as SRTCX1002, SRTCD1023, SRTCL1015, SRT2183, and SRT1720), which are also identified as SIRT1 modulators, could lead to the development of more potent and selective SIRT1 activators with improved pharmacological properties theses.cz. This includes investigating the potential for developing compounds that selectively target specific sirtuin isoforms if necessary nih.gov.

    Finally, research into cellular autophagy and vesicular transport, and their related signaling pathways, is expected to be a future direction in the broader field of inflammation research, which could potentially intersect with the mechanisms modulated by SIRT1 activators like this compound researchgate.net.

    Q & A

    Q. What experimental design considerations are critical when evaluating SRTCX1003’s cytotoxicity in vitro?

    • Methodological Answer : Begin with dose-response experiments using validated cell viability assays (e.g., MTT or ATP-based assays) to establish IC50 values. Include negative controls (untreated cells) and positive controls (e.g., staurosporine for apoptosis induction). Replicate experiments across multiple cell lines (e.g., HEK-293, HeLa) to assess cell-type specificity. Use this compound concentrations spanning log-scale increments (e.g., 1 nM to 100 μM) to capture threshold effects, as higher concentrations (>10 μM) may induce non-specific cytotoxicity .

    Q. How can researchers optimize this compound concentrations to minimize off-target effects while maintaining biological activity?

    • Methodological Answer : Pre-screen concentrations using high-throughput viability assays (e.g., CellTiter-Glo) to identify subtoxic ranges. Pair this with functional assays (e.g., TNFα ELISA or NF-κB luciferase reporter systems) to correlate activity with safety margins. For example, shows that concentrations ≤1 μM maintain >80% cell viability while modulating TNFα levels, suggesting a therapeutic window .

    Advanced Research Questions

    Q. How should researchers reconcile contradictory data between this compound’s pro-inflammatory TNFα elevation and its purported anti-inflammatory mechanisms?

    • Methodological Answer : Perform time-course experiments to differentiate acute vs. chronic effects. For instance, transient TNFα spikes (e.g., at 6–12 hours post-treatment) may precede downstream anti-inflammatory signaling (e.g., via SIRT1/NF-κB crosstalk). Use cytokine multiplex panels to profile broader inflammatory markers (IL-6, IL-1β) and pathway-specific inhibitors (e.g., BAY 11-7082 for NF-κB) to isolate mechanistic contributions .

    Q. What statistical approaches are recommended for analyzing dose-dependent variability in this compound’s effects?

    • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC50/IC50 values and Hill coefficients. Use ANOVA with post-hoc Tukey tests to compare inter-group differences across concentrations. For heterogeneous datasets (e.g., cell-specific responses), employ mixed-effects models to account for random variability. Report confidence intervals and effect sizes to enhance reproducibility .

    Q. How can researchers validate this compound’s interaction with the NF-κB pathway beyond luciferase reporter assays?

    • Methodological Answer : Combine multiple orthogonal methods:
    • Biochemical : Co-immunoprecipitation (Co-IP) to assess physical binding between this compound and NF-κB subunits (e.g., p65).
    • Genomic : ChIP-seq to evaluate NF-κB DNA-binding activity in treated vs. untreated cells.
    • Functional : siRNA knockdown of SIRT1 or p65 to confirm pathway dependency .

    Methodological and Analytical Questions

    Q. What strategies mitigate bias when interpreting this compound’s dual role in cell viability and inflammation?

    • Methodological Answer : Blind data analysis by assigning coded sample IDs to prevent confirmation bias. Predefine primary endpoints (e.g., cell viability at 24 hours) and secondary endpoints (e.g., TNFα levels) in the study protocol. Use independent replicates analyzed by separate team members to cross-validate findings .

    Q. How should researchers design longitudinal studies to assess this compound’s chronic effects on inflammatory pathways?

    • Methodological Answer : Implement a staggered dosing regimen with periodic sampling (e.g., days 0, 7, 14). Monitor adaptive responses via RNA-seq for dynamic gene expression changes and flow cytometry for immune cell population shifts. Include recovery phases (post-treatment washout periods) to evaluate reversibility of effects .

    Literature and Synthesis Questions

    Q. What systematic review frameworks are effective for synthesizing conflicting findings on this compound’s mechanisms?

    • Methodological Answer : Follow PRISMA guidelines to screen literature, prioritizing studies with robust methodology (e.g., dose-response data, pathway-specific validation). Use tools like ROBINS-I to assess risk of bias. Create evidence tables comparing experimental conditions (e.g., cell models, concentrations) and outcomes to identify consensus or knowledge gaps .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.